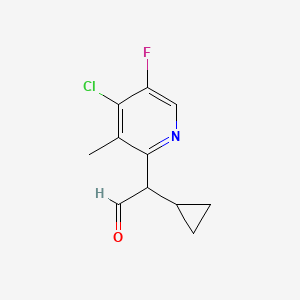
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, fluorine, and methyl groups, as well as a cyclopropyl group attached to an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring:
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl moiety to the pyridine ring.
Aldehyde Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetic acid.
Reduction: 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyridine ring and its substituents may also interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanol
- 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile
Uniqueness
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde is unique due to the presence of both the cyclopropyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern on the pyridine ring also differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C11H11ClFNO |
|---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde |
InChI |
InChI=1S/C11H11ClFNO/c1-6-10(12)9(13)4-14-11(6)8(5-15)7-2-3-7/h4-5,7-8H,2-3H2,1H3 |
InChI Key |
ZTSIHASDVIQSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1C(C=O)C2CC2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















